5-[(2-Chlorophenyl)methylidene]-3-(2,4-dichlorobenzoyl)-2-sulfanylideneimidazolidin-4-one
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Overview
Description
5-[(2-Chlorophenyl)methylidene]-3-(2,4-dichlorobenzoyl)-2-sulfanylideneimidazolidin-4-one is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a unique combination of chlorinated aromatic rings and a sulfanylideneimidazolidinone core, which contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Chlorophenyl)methylidene]-3-(2,4-dichlorobenzoyl)-2-sulfanylideneimidazolidin-4-one typically involves multi-step organic reactions
Formation of Imidazolidinone Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using a base such as sodium hydroxide or potassium carbonate.
Introduction of Chlorinated Benzoyl Group: The 2,4-dichlorobenzoyl group is introduced through an acylation reaction, typically using 2,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Addition of Chlorophenyl Group: The final step involves the condensation of the intermediate with 2-chlorobenzaldehyde under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Chlorophenyl)methylidene]-3-(2,4-dichlorobenzoyl)-2-sulfanylideneimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated aromatic rings, where nucleophiles like amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
5-[(2-Chlorophenyl)methylidene]-3-(2,4-dichlorobenzoyl)-2-sulfanylideneimidazolidin-4-one has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(2-Chlorophenyl)methylidene]-3-(2,4-dichlorobenzoyl)-2-sulfanylideneimidazolidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s chlorinated aromatic rings and sulfanylideneimidazolidinone core allow it to bind to specific sites, potentially inhibiting or modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 5-[(2-Chlorophenyl)methylidene]-3-(2-chlorobenzoyl)-2-sulfanylideneimidazolidin-4-one
- 5-[(2-Chlorophenyl)methylidene]-3-(4-chlorobenzoyl)-2-sulfanylideneimidazolidin-4-one
- 5-[(2-Chlorophenyl)methylidene]-3-(2,4-difluorobenzoyl)-2-sulfanylideneimidazolidin-4-one
Uniqueness
Compared to similar compounds, 5-[(2-Chlorophenyl)methylidene]-3-(2,4-dichlorobenzoyl)-2-sulfanylideneimidazolidin-4-one is unique due to the presence of both 2-chlorophenyl and 2,4-dichlorobenzoyl groups. This combination enhances its reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(5Z)-5-[(2-chlorophenyl)methylidene]-3-(2,4-dichlorobenzoyl)-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl3N2O2S/c18-10-5-6-11(13(20)8-10)15(23)22-16(24)14(21-17(22)25)7-9-3-1-2-4-12(9)19/h1-8H,(H,21,25)/b14-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKXQTHITJPRQT-AUWJEWJLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)N2)C(=O)C3=C(C=C(C=C3)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)N2)C(=O)C3=C(C=C(C=C3)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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